2-[(Cyclopent-3-en-1-yl)methoxy]-6-methylpyrazine
Description
2-[(Cyclopent-3-en-1-yl)methoxy]-6-methylpyrazine is a pyrazine derivative featuring a methyl group at the 6-position and a cyclopentenylmethoxy substituent at the 2-position. Pyrazines are nitrogen-containing heterocycles known for their aromaticity, stability, and versatility in pharmaceuticals, agrochemicals, and flavorants .
Properties
IUPAC Name |
2-(cyclopent-3-en-1-ylmethoxy)-6-methylpyrazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O/c1-9-6-12-7-11(13-9)14-8-10-4-2-3-5-10/h2-3,6-7,10H,4-5,8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUWNMOZPMMKPCU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=CC(=N1)OCC2CC=CC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Cyclopent-3-en-1-yl)methoxy]-6-methylpyrazine typically involves the reaction of cyclopent-3-en-1-ylmethanol with 6-methylpyrazine under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium carbonate, and a suitable solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-[(Cyclopent-3-en-1-yl)methoxy]-6-methylpyrazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The methoxy group can be substituted with other functional groups using appropriate reagents and conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophilic substitution using sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of various substituted pyrazines.
Scientific Research Applications
Chemistry
In the field of chemistry, 2-[(Cyclopent-3-en-1-yl)methoxy]-6-methylpyrazine serves as a building block for synthesizing more complex molecules. Its unique structure allows for various chemical modifications, including oxidation, reduction, and substitution reactions. The following table summarizes common reactions and products:
| Reaction Type | Reagents | Major Products |
|---|---|---|
| Oxidation | Potassium permanganate | Carboxylic acids or ketones |
| Reduction | Lithium aluminum hydride | Alcohols or alkanes |
| Substitution | Sodium methoxide in methanol | Various substituted pyrazines |
Biology
The compound has been investigated for its potential biological activities, particularly in antimicrobial and anticancer research. Preliminary studies indicate that it may exhibit significant antimicrobial properties against various pathogens. The Minimum Inhibitory Concentration (MIC) values for selected bacteria are summarized below:
| Pathogen | MIC (µg/mL) |
|---|---|
| Escherichia coli | 62.5 |
| Enterococcus faecalis | 78.12 |
| Staphylococcus aureus | 50 |
These results suggest effectiveness against both Gram-positive and Gram-negative bacteria, including methicillin-resistant strains.
Anticancer Activity
In vitro studies have demonstrated that this compound possesses antiproliferative effects on cancer cell lines such as HeLa (cervical cancer) and A549 (lung cancer). The half-maximal inhibitory concentration (IC50) values are:
| Cell Line | IC50 (µg/mL) |
|---|---|
| HeLa | 226 |
| A549 | 242.52 |
These findings indicate that the compound may inhibit cancer cell growth through mechanisms that require further elucidation.
Case Studies and Research Findings
Recent studies have explored the use of similar pyrazine derivatives in drug development. For instance, a study designed novel [1,2,4]triazolo[4,3-a]pyrazine derivatives that exhibited promising inhibitory activities against c-Met/VEGFR-2 kinases and antiproliferative effects against cancer cell lines. These compounds demonstrated IC50 values comparable to established drugs like foretinib . Such research underscores the potential of pyrazine derivatives in therapeutic applications.
Mechanism of Action
The mechanism of action of 2-[(Cyclopent-3-en-1-yl)methoxy]-6-methylpyrazine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. This interaction can lead to changes in cellular processes, such as signal transduction, gene expression, and metabolic pathways.
Comparison with Similar Compounds
Comparison with Similar Pyrazine Derivatives
Structural and Functional Analysis
The table below compares 2-[(Cyclopent-3-en-1-yl)methoxy]-6-methylpyrazine with structurally related pyrazine derivatives:
Key Observations:
Substituent Effects: Electronics: Methoxy groups (e.g., 2-isopropyl-6-methoxypyrazine ) are electron-withdrawing, whereas alkyl/alkenyl groups (e.g., cyclopentenylmethoxy) donate electrons, altering reactivity and binding interactions.
Synthetic Routes :
- Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura in ) is widely used for pyrazine functionalization. The target compound could be synthesized via similar methods using cyclopentenylmethoxy boronic acid or halide intermediates .
- Substitution reactions (e.g., NaOMe/MeOH in ) are common for introducing alkoxy groups .
Thioether analogs () are immunometabolites, highlighting pyrazines’ role in metabolic pathways .
Physical Properties :
- The cyclopentenylmethoxy group increases molecular weight (190 g/mol) compared to simpler analogs (e.g., 138–152 g/mol for 2-methoxy-3-methylpyrazine ), impacting solubility and volatility.
Biological Activity
2-[(Cyclopent-3-en-1-yl)methoxy]-6-methylpyrazine is a compound of increasing interest due to its potential biological activities, particularly in antimicrobial and anticancer research. This article reviews its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
This compound features a pyrazine ring substituted with a cyclopentene methoxy group and a methyl group. This unique structure contributes to its distinct chemical behavior and biological activity.
The mechanism of action for this compound involves interaction with specific molecular targets. Preliminary studies suggest that it may bind to enzymes or receptors, modulating their activity and influencing cellular processes such as signal transduction and metabolic pathways.
Potential Targets:
- Enzymes : Inhibition or activation of key metabolic enzymes.
- Receptors : Modulation of receptor activity involved in cell signaling.
Antimicrobial Activity
Research has indicated that this compound exhibits promising antimicrobial properties against various pathogens. The Minimum Inhibitory Concentration (MIC) values for selected bacteria are summarized in the following table:
| Pathogen | MIC (µg/mL) |
|---|---|
| Escherichia coli | 62.5 |
| Enterococcus faecalis | 78.12 |
| Staphylococcus aureus | 50 |
These results indicate that the compound may be effective against both Gram-positive and Gram-negative bacteria, including methicillin-resistant strains .
Anticancer Activity
In vitro studies have shown that this compound possesses antiproliferative effects on cancer cell lines, including HeLa (cervical cancer) and A549 (lung cancer). The half-maximal inhibitory concentration (IC50) values are as follows:
| Cell Line | IC50 (µg/mL) |
|---|---|
| HeLa | 226 |
| A549 | 242.52 |
These findings suggest that this compound may inhibit cancer cell growth through mechanisms yet to be fully elucidated .
Study 1: Antimicrobial Evaluation
A study conducted on the antimicrobial efficacy of various pyrazine derivatives demonstrated that this compound significantly inhibited the growth of Staphylococcus aureus, indicating its potential as a therapeutic agent against resistant bacterial strains .
Study 2: Antiproliferative Effects
Another investigation focused on the antiproliferative effects of the compound on human cancer cell lines. The results highlighted its capability to induce apoptosis in HeLa cells, suggesting a possible pathway for therapeutic application in oncology .
Q & A
Basic: What synthetic methodologies are commonly employed to synthesize 2-[(Cyclopent-3-en-1-yl)methoxy]-6-methylpyrazine?
Answer:
The synthesis typically involves regioselective functionalization of the pyrazine core. A two-step approach is often used:
Halogenation : Introduce a leaving group (e.g., chlorine) at the 2-position of 6-methylpyrazine using phosphorus oxychloride (POCl₃) under reflux .
Nucleophilic Substitution : React the halogenated intermediate with cyclopent-3-en-1-ylmethanol in the presence of a base (e.g., NaH) to install the alkoxy group .
Key Considerations : Monitor reaction temperature to avoid over-halogenation and use anhydrous conditions to prevent hydrolysis. Purification via column chromatography (silica gel, ethyl acetate/hexane) is recommended .
Basic: How is the crystal structure of this compound determined, and what software is used for refinement?
Answer:
Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Experimental steps include:
Crystallization : Use slow evaporation in a solvent system (e.g., ethanol/dichloromethane).
Data Collection : Employ a diffractometer (Mo/Kα radiation, λ = 0.71073 Å) at 100 K.
Refinement : Use SHELXL for small-molecule refinement. The software optimizes parameters like thermal displacement and occupancy .
Data Interpretation : Validate the structure using R-factor (<5%) and check for residual electron density peaks to confirm absence of disorder .
Advanced: How can researchers address contradictions in mass spectral data, such as unexpected fragmentation patterns?
Answer:
Unexpected losses (e.g., H₂O or H₂S) in electron-impact mass spectra may arise from skeletal rearrangements in the molecular ion. To resolve this:
Isotopic Labeling : Use deuterated methoxy groups to track hydrogen migration .
Metastable Ion Analysis : Identify intermediate ions to map fragmentation pathways.
Computational Modeling : Apply density functional theory (DFT) to simulate rearrangement energetics .
Example : A methyl group adjacent to the methoxy substituent can promote H-shifts, leading to H₂O elimination. Positional isomerism must be ruled out .
Advanced: What strategies optimize regioselectivity in functionalizing the pyrazine ring for derivative synthesis?
Answer:
Regioselectivity is controlled by electronic and steric factors:
Directed Lithiation : Use a directing group (e.g., methoxy) to activate specific positions. For example, LiTMP at −78°C selectively deprotonates the 3-position .
Transition Metal Catalysis : Employ palladium or gold catalysts for cross-coupling reactions. For instance, JohnPhosAu(MeCN)SbF₆ enables alkyne insertion without side reactions .
Protection/Deprotection : Temporarily block reactive sites (e.g., silyl ethers for hydroxyl groups) to direct substitution .
Advanced: How can pharmacological activity be evaluated, and what assays are suitable for CRF-1 receptor antagonism studies?
Answer:
In Vitro Binding Assays : Use radiolabeled ligands (e.g., [³H]-CP-154,526) on HEK-293 cells expressing human CRF-1 receptors. Measure IC₅₀ values via competitive displacement .
Ex Vivo Receptor Occupancy : Administer the compound orally to rodents, then quantify brain receptor occupancy using autoradiography or tissue homogenate binding .
Behavioral Models : Test stress response attenuation (e.g., CRF-induced locomotor activity in mice) at doses ≥10 mg/kg .
Basic: What analytical techniques are used to assess purity and stability?
Answer:
HPLC-PDA : Use a C18 column (acetonitrile/water gradient) to detect impurities (>99.5% purity threshold).
Stability Studies : Conduct accelerated degradation tests (40°C/75% RH for 6 months). Monitor hydrolytic degradation (methoxy group susceptibility) via LC-MS .
Thermogravimetric Analysis (TGA) : Determine decomposition temperature (Td >150°C indicates suitability for long-term storage) .
Advanced: How are computational methods applied to predict metabolic pathways and toxicity?
Answer:
ADMET Prediction : Use software like Schrödinger’s QikProp to estimate logP (optimal: 2–3), CYP450 inhibition, and blood-brain barrier penetration .
Metabolite Identification : Simulate phase I/II metabolism (e.g., cytochrome P450 oxidation) with MetaSite. Validate with in vitro microsomal assays .
Toxicity Profiling : Run Derek Nexus to flag structural alerts (e.g., reactive Michael acceptors) .
Basic: What safety precautions are necessary for handling this compound?
Answer:
PPE : Wear nitrile gloves, lab coat, and safety goggles. Use fume hoods for weighing.
Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .
First Aid : For skin contact, wash with soap/water; for eye exposure, rinse for 15 minutes .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
